

5,6-Diamino-1,3-dipropyluracil chemical properties

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Compound of Interest

Compound Name: 5,6-Diamino-1,3-dipropyluracil

Cat. No.: B015782

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An In-Depth Technical Guide to the Chemical Properties of 5,6-Diamino-1,3-dipropyluracil

This guide provides a comprehensive technical overview of **5,6-diamino-1,3-dipropyluracil**, a key heterocyclic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core chemical properties, synthesis protocols, reactivity, and applications, grounding all claims in verifiable scientific sources.

Core Compound Overview

5,6-Diamino-1,3-dipropyluracil (DADPU) is a derivative of uracil, a fundamental component of ribonucleic acid.^[1] Its structure is characterized by a pyrimidine ring with two propyl groups at positions 1 and 3, and two adjacent amino groups at positions 5 and 6. This unique arrangement of functional groups, particularly the vicinal diamines, makes DADPU a highly versatile precursor for the synthesis of complex fused heterocyclic systems.^{[2][3]} These resulting structures, such as xanthines and pteridines, are often investigated for significant biological activities, positioning DADPU as a valuable intermediate in medicinal chemistry and drug discovery.^{[2][4]}

Physicochemical and Spectroscopic Properties

The fundamental properties of **5,6-Diamino-1,3-dipropyluracil** are summarized below. These data are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
CAS Number	81250-34-2	[5][6]
Molecular Formula	C ₁₀ H ₁₈ N ₄ O ₂	[5][6]
Molecular Weight	226.28 g/mol	[5][6]
Appearance	Solid, Powder, or Crystal; White to Yellow/Orange	[7][8]
Melting Point	128-132 °C	[5]
Solubility	Soluble in Dichloromethane, DMF, Methanol	[8]
SMILES String	<chem>CCCN1C(N)=C(N)C(=O)N(CC C)C1=O</chem>	[5]
InChI Key	SVMBOONGPUFHRA- UHFFFAOYSA-N	[5]

Spectroscopic Profile

While specific spectra for DADPU require experimental acquisition, its structural features allow for a reliable prediction of its spectroscopic characteristics, which are essential for its identification and quality control.

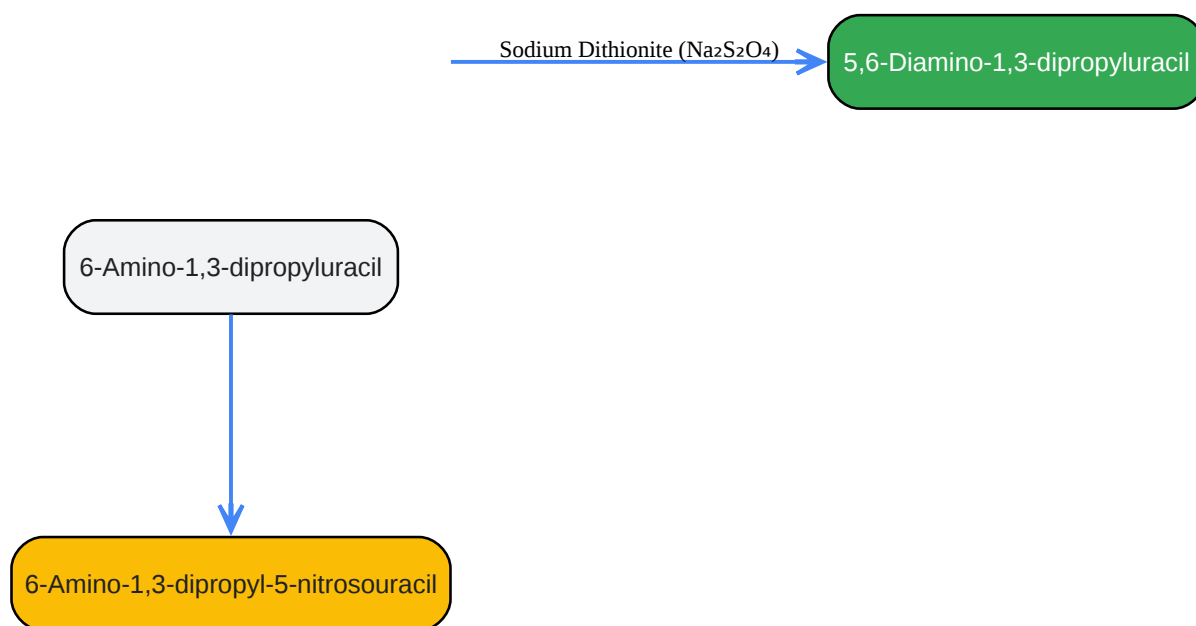
- ¹H NMR Spectroscopy:** The proton NMR spectrum is expected to show distinct signals corresponding to the propyl chains: a triplet for the terminal methyl (CH₃) protons, a multiplet (likely a sextet) for the central methylene (CH₂) protons, and another triplet for the methylene protons attached to the nitrogen atoms. The two amino groups (NH₂) at the C5 and C6 positions would likely appear as two separate, broad singlets, whose chemical shifts can be sensitive to solvent and concentration.
- ¹³C NMR Spectroscopy:** The carbon spectrum will feature signals for the carbonyl carbons (C2 and C4) of the uracil ring at the downfield region. Signals for the olefinic carbons C5 and C6 will also be present, along with three distinct signals for the three different carbons of the n-propyl groups.

- Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key expected absorptions include strong N-H stretching bands for the primary amino groups (typically in the 3200-3400 cm^{-1} range), strong C=O stretching bands for the two carbonyl groups in the uracil ring (around 1650-1710 cm^{-1}), and C-N stretching vibrations.[9]
- Mass Spectrometry: In a mass spectrum, the molecular ion peak (M^+) would be observed at an m/z value corresponding to the molecular weight of the compound, 226.28.

Synthesis and Purification

The synthesis of **5,6-diamino-1,3-dipropyluracil** is typically achieved through a reliable two-step process starting from 6-amino-1,3-dipropyluracil. This pathway involves the introduction of a nitroso group at the C5 position, followed by its chemical reduction to an amino group.

Diagram 1: Synthesis Pathway of DADPU



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